molecular formula C12H9ClN2O5S2 B2679013 Ethyl 2-(5-chlorothiophene-2-carboxamido)-5-nitrothiophene-3-carboxylate CAS No. 477491-15-9

Ethyl 2-(5-chlorothiophene-2-carboxamido)-5-nitrothiophene-3-carboxylate

Cat. No. B2679013
CAS RN: 477491-15-9
M. Wt: 360.78
InChI Key: QXBPLLXVOWZUNA-UHFFFAOYSA-N
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Description

This compound is a derivative of thiophene, which is a heterocyclic compound with a five-membered ring containing four carbon atoms and one sulfur atom . The presence of chloro, nitro, carboxamido, and carboxylate groups suggest that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or material science .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. The chloro and nitro groups might be reactive under certain conditions, and the carboxamido and carboxylate groups could participate in acid-base reactions .

Scientific Research Applications

Synthesis and Evaluation as Radiosensitizers and Cytotoxins

Ethyl 2-(5-chlorothiophene-2-carboxamido)-5-nitrothiophene-3-carboxylate belongs to a class of nitrothiophenes, which have been studied for their potential as radiosensitizers and bioreductively activated cytotoxins. Such compounds have shown promise in sensitizing hypoxic mammalian cells to radiation, indicating potential applications in cancer therapy (Threadgill et al., 1991).

Development of Luminescent Materials

The compound is also relevant in the field of materials science, particularly in the synthesis of luminescent materials. Studies have demonstrated the utility of similar thiophene derivatives in creating highly blue luminescent materials, suggesting potential applications in optoelectronics (Teiber & Müller, 2012).

Anticancer Research

Further, derivatives of thiophene have been synthesized and evaluated for their anticancer properties. Similar compounds have shown significant activity against various cancer cell lines, highlighting the potential of thiophene derivatives in developing new anticancer drugs (Mohareb et al., 2016).

Molluscicidal Properties

Research has also been conducted on thiophene derivatives for their molluscicidal properties, which could have implications in controlling schistosomiasis by targeting the intermediate host snails (El-bayouki & Basyouni, 1988).

Photochemical Applications

Studies have explored the photochemical reactions of similar compounds, leading to insights into their photophysical properties and activation processes. This research could inform the development of photochemical sensors or other light-activated technologies (Amati et al., 2010).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to ensure safety .

properties

IUPAC Name

ethyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5-nitrothiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O5S2/c1-2-20-12(17)6-5-9(15(18)19)22-11(6)14-10(16)7-3-4-8(13)21-7/h3-5H,2H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBPLLXVOWZUNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(5-chlorothiophene-2-carboxamido)-5-nitrothiophene-3-carboxylate

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